BenchChemオンラインストアへようこそ!

5-Chloro-1H-benzo[d]imidazole-1,2-diamine

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

5-Chloro-1H-benzo[d]imidazole-1,2-diamine is a heterocyclic small molecule belonging to the 1,2-diaminobenzimidazole class, characterized by a benzimidazole core with a chloro substituent at the 5-position and primary amine groups at the 1- and 2-positions. This specific substitution pattern gives it a unique profile as a synthetic building block for designing enzyme inhibitors, particularly those targeting nitric oxide synthase (NOS) isoforms and Nedd8-activating enzyme (NAE), and positions it as a congener of lead compounds in advanced glycosylation endproduct (AGE) inhibition.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 60882-71-5
Cat. No. B11770905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1H-benzo[d]imidazole-1,2-diamine
CAS60882-71-5
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(N2N)N
InChIInChI=1S/C7H7ClN4/c8-4-1-2-6-5(3-4)11-7(9)12(6)10/h1-3H,10H2,(H2,9,11)
InChIKeyBWPDDCOWXFNALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-benzo[d]imidazole-1,2-diamine (CAS 60882-71-5): A Core Scaffold for Medicinal Chemistry and Advanced Glycation Research


5-Chloro-1H-benzo[d]imidazole-1,2-diamine is a heterocyclic small molecule belonging to the 1,2-diaminobenzimidazole class, characterized by a benzimidazole core with a chloro substituent at the 5-position and primary amine groups at the 1- and 2-positions [1]. This specific substitution pattern gives it a unique profile as a synthetic building block for designing enzyme inhibitors, particularly those targeting nitric oxide synthase (NOS) isoforms and Nedd8-activating enzyme (NAE), and positions it as a congener of lead compounds in advanced glycosylation endproduct (AGE) inhibition [2]. Its molecular formula is C7H7ClN4 with a molecular weight of 182.61 g/mol [1].

Why 5-Chloro-1H-benzo[d]imidazole-1,2-diamine Cannot Be Replaced by a Generic Benzimidazole in NOS and AGE Inhibitor Research


The presence of both the 5-chloro and the unique 1,2-diamine functionality creates a structural motif that cannot be interchanged with simpler benzimidazoles. Research into NOS inhibition has shown that even minor structural changes in 1,2-diaminobenzimidazoles can drastically alter isoform selectivity; for instance, a small modification to the parent compound can shift inhibition from a weak, modestly selective profile to a highly selective one for the neuronal enzyme [1]. Similarly, in the context of inhibiting nonenzymatic protein cross-linking, the specific 1,2-diamine arrangement is a key feature in the structure-activity relationship of the patented compounds, making direct substitution with 2-aminobenzimidazoles or 5-chlorobenzimidazoles without this pattern ineffective [2].

Quantitative Differentiation Evidence for 5-Chloro-1H-benzo[d]imidazole-1,2-diamine Against Non-Halogenated Analogs


Structural Uniqueness vs. Unsubstituted 1,2-Diaminobenzimidazole for Target Engagement

The 5-chloro substituent creates a distinct electronic and steric environment compared to the unsubstituted 1,2-diaminobenzimidazole parent, which is a critical differentiator. While the parent compound 4a (unsubstituted 1,2-diaminobenzimidazole) is a weak, modestly selective inhibitor of the induced isoform of nitric oxide synthase (iNOS), small structural changes in this series are known to produce highly selective neuronal NOS inhibitors [1]. Quantitative binding or IC50 data comparing the 5-chloro analog directly to the parent in the same NOS assay are not available in the public literature, but the established class SAR indicates the chlorine substitution will profoundly impact binding kinetics and isoform selectivity [1].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Direct Listing as a Preferred Substrate in Advanced Glycosylation Endproduct (AGE) Inhibition Patents

5-Chlorobenzimidazole-1,2-diamine is specifically claimed and exemplified in the patent US5326779 for inhibiting advanced glycosylation of proteins [1]. This contrasts with many closely related benzimidazoles that are not included. While the patent does not provide individual IC50 values for each compound, the specific inclusion of the 5-chloro-1,2-diamine derivative alongside activity data for the general class signifies its demonstrable utility in the claimed method, unlike its 5-methyl, 5-fluoro, or 5-methoxy analogs, which are only present as part of the broader genus [1].

Protein Aging Glycation Diabetic Complications

Advanced Synthetic Intermediate for High-Potency Neddylation Inhibitors

The 1,2-diaminobenzimidazole scaffold is a critical starting point for developing novel benzimidazole-derived neddylation inhibitors [1]. Researchers optimized this scaffold to achieve an IC50 of 5.51 μM for NAE inhibition, a 3-fold improvement over the lead compound candesartan cilexetic (CDC, IC50 = 16.43 μM) [1]. While the final optimized compound 35 features additional modifications, the 5-chloro-1H-benzo[d]imidazole-1,2-diamine represents the functionalized core that enables the construction of such potent molecules, offering a direct synthetic route that non-halogenated or non-diamine benzimidazoles cannot provide.

Oncology Neddylation Ubiquitin Pathway

Priority Procurement Scenarios for 5-Chloro-1H-benzo[d]imidazole-1,2-diamine Based on Evidence


Designing Isoform-Selective Nitric Oxide Synthase (NOS) Inhibitors

Research groups focused on cardiovascular, neurological, or inflammatory diseases can utilize this compound as the starting material for SAR studies. The known sensitivity of 1,2-diaminobenzimidazole bioactivity to structural modification, as documented by Hamley & Tinker, makes the 5-chloro variant an indispensable analog for generating libraries aimed at achieving nNOS selectivity over iNOS and eNOS [1].

Developing Advanced Glycosylation Endproduct (AGE) Inhibitors

For commercial or academic programs targeting diabetic complications or protein aging, this compound's status as a preferred agent in foundational AGE-inhibitor patents provides a direct route to novel compositions of matter [1]. It offers a freedom-to-operate advantage for follow-on research compared to non-preferred analogs or compounds not listed in this key patent family.

Synthesizing Next-Generation NAE/Neddylation Inhibitors for Oncology

Teams building on the work of Chen et al. (2021) can use this specific diamine to construct highly potent neddylation inhibitors. The 3-fold potency improvement achieved over the original lead compound demonstrates the value of this chemical space, and this building block is essential for synthesizing analogs and conducting late-stage functionalization to further optimize anti-tumor efficacy in in vivo models [1].

Quote Request

Request a Quote for 5-Chloro-1H-benzo[d]imidazole-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.